N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine derivatives often involves the cyclization of suitable precursors . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann thiophene synthesis, and Hinsberg thiophene synthesis are some of the common methods used to synthesize thiophene derivatives .Scientific Research Applications
Synthesis and Cytotoxicity
Research into thieno[2,3-b]pyridine derivatives has highlighted their potential in synthesizing compounds with significant antiproliferative activity. For instance, a study synthesized and tested various derivatives for their activity against NCI-60 cell lines, finding compounds with low nanomolar GI50 values against certain cancer cell lines, including melanoma and breast cancer. This indicates their potential utility in cancer research and therapy (Joyce Hung et al., 2014).
Antimicrobial Activity
Further research into thieno[2,3-b]pyridine derivatives has explored their antimicrobial potential. One study synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating in vitro antimicrobial activities. This suggests their application in developing new antimicrobial agents (M. Gad-Elkareem et al., 2011).
Luminescence Properties
Another aspect of research has focused on the synthesis of cyclometallated platinum complexes with substituted thienylpyridines, characterizing their luminescence properties. This work opens avenues for their application in materials science, particularly in the development of luminescent materials (D. N. Kozhevnikov et al., 2009).
Herbicidal Activity
Compounds featuring the thieno[3,2-b]pyridine scaffold, such as dimethoxypyrimidines, have been investigated for their herbicidal activity. This research offers a foundation for the development of new herbicides, emphasizing the versatility of thieno[3,2-b]pyridine derivatives in agricultural science (Y. Nezu et al., 1996).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, it could be studied for potential use in pharmaceuticals, given the biological activity of some thieno[3,2-b]pyridine derivatives .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c1-29-16-9-7-15(8-10-16)27-21(28)20-18(13-5-3-2-4-6-13)19-17(30-20)11-14(12-26-19)22(23,24)25/h2-12H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDNSPZRDITQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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